molecular formula C21H24N2O3S B4209711 N-{BICYCLO[2.2.1]HEPTAN-2-YL}-4-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE

N-{BICYCLO[2.2.1]HEPTAN-2-YL}-4-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE

Cat. No.: B4209711
M. Wt: 384.5 g/mol
InChI Key: OIGPFCBNKUJPEC-UHFFFAOYSA-N
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Description

N-{BICYCLO[221]HEPTAN-2-YL}-4-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE is a complex organic compound that features a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{BICYCLO[2.2.1]HEPTAN-2-YL}-4-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE typically involves multiple steps. One common method involves the reaction of N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)arenesulfonamides with epichlorohydrin in the presence of tetramethylammonium iodide. This reaction yields a group of framework N-[(oxiran-2-yl)methyl]sulfonamides and a series of new dioxiranes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic synthesis techniques, including the use of catalysts and specific reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{BICYCLO[2.2.1]HEPTAN-2-YL}-4-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-{BICYCLO[2.2.1]HEPTAN-2-YL}-4-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-{BICYCLO[2.2.1]HEPTAN-2-YL}-4-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{BICYCLO[221]HEPTAN-2-YL}-4-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE is unique due to its specific bicyclic structure and the presence of the sulfonyl and amide functional groups

Properties

IUPAC Name

N-(2-bicyclo[2.2.1]heptanyl)-4-[(4-methylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3S/c1-14-2-10-19(11-3-14)27(25,26)23-18-8-6-16(7-9-18)21(24)22-20-13-15-4-5-17(20)12-15/h2-3,6-11,15,17,20,23H,4-5,12-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIGPFCBNKUJPEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3CC4CCC3C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{BICYCLO[2.2.1]HEPTAN-2-YL}-4-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE
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N-{BICYCLO[2.2.1]HEPTAN-2-YL}-4-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE
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N-{BICYCLO[2.2.1]HEPTAN-2-YL}-4-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE
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N-{BICYCLO[2.2.1]HEPTAN-2-YL}-4-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE
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N-{BICYCLO[2.2.1]HEPTAN-2-YL}-4-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE
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N-{BICYCLO[2.2.1]HEPTAN-2-YL}-4-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE

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